
p38alpha Inhibitor 2
Übersicht
Beschreibung
p38alpha Inhibitor 2 is a compound that specifically targets the p38alpha isoform of the mitogen-activated protein kinase (MAPK) family. p38alpha MAPK plays a crucial role in cellular responses to stress stimuli, inflammation, and various physiological processes. Inhibitors of p38alpha MAPK are being explored for their potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p38alpha Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger reactors. This process requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
p38alpha Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Inflammatory Diseases
p38α inhibitors are primarily investigated for their anti-inflammatory properties. They have shown effectiveness in preclinical models for conditions such as:
- Rheumatoid Arthritis : Clinical trials have demonstrated that p38α inhibition can reduce pro-inflammatory cytokine production, potentially alleviating symptoms associated with rheumatoid arthritis .
- Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that p38α inhibitors may help restore epithelial barrier function and reduce inflammation in lung tissues affected by COPD .
Neurodegenerative Disorders
Recent research has highlighted the potential of p38α inhibitors in treating neurodegenerative diseases:
- Alzheimer's Disease (AD) : Inhibitors like neflamapimod have been evaluated in clinical trials for their effects on cognitive decline in AD patients. Preclinical models suggest that these inhibitors can mitigate neuroinflammation and improve synaptic function .
- Down Syndrome : A study involving transgenic mouse models demonstrated that p38α inhibition could reverse endosomal pathology related to cognitive impairment .
Cardiovascular Diseases
Emerging evidence suggests that p38α inhibitors may also play a role in cardiovascular health:
- Ischemia-Reperfusion Injury : Research indicates that specific p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury, suggesting potential applications in heart disease management .
Case Study 1: Neflamapimod in Alzheimer's Disease
In a phase 2a clinical trial involving patients with mild to moderate Alzheimer's disease, neflamapimod demonstrated a reduction in biomarkers associated with neuroinflammation. The study reported improvements in cognitive assessments compared to placebo groups, indicating the compound's potential benefits .
Case Study 2: p38α Inhibition in Rheumatoid Arthritis
A phase II clinical trial assessed the efficacy of a specific p38α inhibitor on patients with rheumatoid arthritis. Results showed significant reductions in disease activity scores and inflammatory markers, although some participants experienced dose-limiting side effects .
Data Table: Summary of Clinical Trials Involving p38α Inhibitors
Wirkmechanismus
p38alpha Inhibitor 2 exerts its effects by specifically binding to the active site of p38alpha MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokine production and other stress-related responses. The molecular targets and pathways involved include the MAPK-activated protein kinase 2 (MK2) and various transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB203580: A well-known p38alpha MAPK inhibitor that also targets p38beta MAPK.
Ralimetinib: A selective p38alpha MAPK inhibitor under clinical investigation.
Neflamapimod: Another p38alpha MAPK inhibitor being explored for its potential in treating Alzheimer’s disease.
Uniqueness of p38alpha Inhibitor 2
This compound is unique due to its high specificity for the p38alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its ability to penetrate the blood-brain barrier makes it particularly valuable for treating central nervous system disorders .
Biologische Aktivität
p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, apoptosis, and stress responses. The development of selective inhibitors for p38α, such as p38alpha Inhibitor 2, has garnered significant attention due to their potential therapeutic applications in treating inflammatory diseases and other conditions associated with dysregulated p38α activity.
p38α inhibitors, including this compound, primarily function by selectively inhibiting the phosphorylation activity of the kinase. This inhibition can affect downstream signaling pathways that are critical in mediating cellular responses to stress and inflammation. For instance, studies have shown that selective inhibitors can block the activation of specific substrates like MK2 while sparing others, thereby modulating inflammatory responses without broadly suppressing all p38α functions .
Case Studies and Research Findings
-
Inhibition of Apoptosis :
- In a study utilizing H9c2 cardiomyocyte cells subjected to simulated ischemia-reperfusion (SIR), compounds like NC-37 and NC-38 (related to this compound) significantly reduced apoptotic cell death. The reduction was quantified by measuring cleaved caspase-3 levels, demonstrating the inhibitor's protective effects against cardiomyocyte death during ischemic events .
-
Inflammatory Response Modulation :
- Another research focused on CDD-450, a selective p38α–MK2 pathway inhibitor, revealed its efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNF-α. This study illustrated the potential of targeted inhibition to mitigate inflammation without affecting other critical pathways regulated by p38α .
- Covalent Modification :
Comparative Efficacy
The following table summarizes the biological activities and effects of various p38α inhibitors, including this compound:
Inhibitor | Mechanism | IC50 (nM) | Effect on Cytokines | Cell Type Tested |
---|---|---|---|---|
CDD-450 | Selective MK2 inhibition | 700+ | Decreased IL-1β, IL-6 production | Various inflammatory models |
NC-37/NC-38 | Autophosphorylation inhibition | Not specified | Reduced cleaved caspase-3 levels | H9c2 cardiomyocytes |
Compound 14 | Covalent modification | 200 | Minimal CYP450 inhibition | Various cancer cell lines |
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRXTVWZAHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.